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molecular formula C8H6BrFO3 B1426086 Methyl 5-bromo-2-fluoro-4-hydroxybenzoate CAS No. 1142227-35-7

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Cat. No. B1426086
M. Wt: 249.03 g/mol
InChI Key: DRUFUUXPRULILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030354B2

Procedure details

To a round bottom flask containing 83.2B (13.15 g, 52.8 mmol) in dry DCM (90 mL) was added 3,4-dihydro-2H-pyran (10 mL, 110 mmol) followed by PPTS (0.13 g, 0.53 mmol). The reaction mixture was heated to a gentle reflux (50° C.) and monitored with TLC and LC-MS. After 24 hours, the reaction was concentrated under reduced pressure and then diluted with MeOH. After concentration, the residue was heated in a round bottom flask containing MeOH on the rotary evaporator (without vacuum.) to 40° C. After about 30 minutes, the solution was concentrated to a volume of about 5 mL. After cooling to room temperature, the white solid was filtered and rinsed once with MeOH to yield 83.2C (13.35 g, 76%). 1H NMR (400 MHz, CDCl3) δ ppm 8.25 (1H, m), 6.96 (1H, d, J=12.5 Hz), 5.56 (1H, m), 3.91 (3H, s), 3.79 (1H, td, J=11.1, 2.5 Hz), 3.65 (1H, d, J=10.6 Hz), 2.23 (2H, m), 1.96 (3H, m), 1.68 (1H, m).
Name
Quantity
13.15 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.13 g
Type
catalyst
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:13])=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1>C(Cl)Cl.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>[Br:1][C:2]1[C:3]([O:13][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][O:14]2)=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
13.15 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)F)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0.13 g
Type
catalyst
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated in a round bottom flask
ADDITION
Type
ADDITION
Details
containing MeOH
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator (without vacuum.) to 40° C
WAIT
Type
WAIT
Details
After about 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a volume of about 5 mL
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
WASH
Type
WASH
Details
rinsed once with MeOH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)F)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.35 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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